molecular formula C12H14BrNO2 B1392592 N-(4-acetylphenyl)-2-bromobutanamide CAS No. 1243064-50-7

N-(4-acetylphenyl)-2-bromobutanamide

Cat. No. B1392592
CAS RN: 1243064-50-7
M. Wt: 284.15 g/mol
InChI Key: DVWQBZFNCKLWQU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-bromobutanamide, also known as 4-APB, is an organic compound belonging to the class of bromobutanamides. It is a white powder that has been used in scientific research since the early 2000s, and has been studied for its potential applications in biochemistry, physiology, and pharmacology. 4-APB is an agonist of the serotonin 5-HT2A receptor, and has been researched for its potential use in the treatment of various psychiatric and neurological disorders.

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(4-acetylphenyl)-2-bromobutanamide and its derivatives have been widely explored in the field of organic synthesis and medicinal chemistry. For instance, Baranovskyi et al. (2018) demonstrated the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which were evaluated for their antimicrobial properties (Baranovskyi et al., 2018). Similarly, Ishibashi et al. (1996) investigated the stereoselective synthesis of β-lactams from N-[2,2-bis(phenylthio)ethenyl]-α-bromo amides, contributing to the development of key intermediates for carbapenem antibiotics (Ishibashi et al., 1996).

Pharmaceutical Research

In pharmaceutical research, compounds related to N-(4-acetylphenyl)-2-bromobutanamide have been synthesized and evaluated for various biological activities. Nafeesa et al. (2019) synthesized a series of 1, 2, 4-triazole derivatives with potential anti-diabetic properties (Nafeesa et al., 2019). Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, yielding insights useful for the synthesis of bromo-substituted analogs, important in pharmaceutical synthesis (Shirinian et al., 2012).

Biochemical and Enzymatic Studies

Khalifa and Algothami (2020) explored the synthesis of 2-aminothiophene derivatives, including a compound similar to N-(4-acetylphenyl)-2-bromobutanamide, assessing their antitumor properties against specific cancer cell lines (Khalifa & Algothami, 2020). Additionally, Patel et al. (2013) synthesized Michael adducts of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione, assessing their inhibitory activity on brain GABA-transaminase, with potential implications in anticonvulsant therapy (Patel et al., 2013).

Advanced Materials and Chemistry

Research by Al-Masri and Moussa (2021) on tetracarbonyl group 6B metal complexes of a related ligand showcases the potential of N-(4-acetylphenyl)-2-bromobutanamide derivatives in material science and coordination chemistry (Al-Masri & Moussa, 2021).

properties

IUPAC Name

N-(4-acetylphenyl)-2-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQBZFNCKLWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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